N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that possesses unique structural characteristics due to the presence of both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic synthesis processes. One common route includes:
Starting materials: Furan-2-carboxylic acid, 1,2,3,4-tetrahydroisoquinoline, and thiophene-2-ylacetic acid.
Amidation: The carboxylic acids are converted to their respective amides using reagents such as thionyl chloride or carbodiimides.
Coupling Reaction: The amides are then coupled using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods: For large-scale production, continuous flow synthesis could be employed to enhance efficiency and yield. This method involves:
Utilizing automated reactors.
Optimizing reaction conditions for high throughput.
Ensuring stringent quality control measures to maintain compound purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or peracids, leading to the formation of corresponding sulfoxides or sulfones when targeting the thiophene ring.
Reduction: Reduction reactions can convert the compound into its more saturated derivatives, using reagents such as lithium aluminium hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and thiophene rings, using various halogenating or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminium hydride, catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide.
Major Products Formed:
Oxidation products include sulfoxides and sulfones.
Reduction products are more saturated derivatives of the original compound.
Substitution reactions yield halogenated or alkylated furan and thiophene derivatives.
Scientific Research Applications
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has several research applications across various domains:
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Acts as a ligand in coordination chemistry.
Biology:
Investigated for its potential as a bioactive molecule, interacting with various biomolecular targets.
Medicine:
Industry:
May serve as a precursor in the production of specialized polymers and materials.
Mechanism of Action
Comparison and Uniqueness:
Compared to similar compounds like N-(2-(benzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide, the furan ring provides different electronic properties, affecting the compound’s reactivity and binding affinity.
Its unique combination of furan and thiophene rings differentiates it from analogs with other heterocyclic rings, leading to distinct chemical and biological behaviors.
Comparison with Similar Compounds
N-(2-(benzoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide.
N-(2-(pyridine-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(12-17-3-2-10-26-17)21-16-6-5-14-7-8-22(13-15(14)11-16)20(24)18-4-1-9-25-18/h1-6,9-11H,7-8,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUVRWYDPXXZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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